(R)-tert-Butyl 2-amino-2-phenylacetate
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Overview
Description
®-tert-Butyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C12H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-2-phenylacetate typically involves the esterification of ®-2-amino-2-phenylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-amino-2-phenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-tert-Butyl 2-amino-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It is a precursor in the synthesis of certain pharmaceuticals, particularly those that require chiral intermediates.
Industry: It is used in the production of fine chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-phenylacetate
- Ethyl 2-amino-2-phenylacetate
- Phenylacetic acid
Uniqueness
®-tert-Butyl 2-amino-2-phenylacetate is unique due to its tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and solubility. This makes it particularly useful in applications where selective reactions are required.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYKRGXTOVWFL-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426714 |
Source
|
Record name | (R)-tert-Butyl 2-amino-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-93-7 |
Source
|
Record name | (R)-tert-Butyl 2-amino-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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